

A Comprehensive Technical Overview of 2-Iodothiophene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodothiophene**

Cat. No.: **B115884**

[Get Quote](#)

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of chemical reagents is paramount. This document provides a detailed technical guide on **2-Iodothiophene**, a key building block in organic synthesis.

Core Molecular Data

2-Iodothiophene is a substituted aromatic compound with a five-membered thiophene ring. The presence of iodine at the second position significantly influences its reactivity, making it a versatile intermediate in the synthesis of complex organic molecules.

Property	Value	Source
Molecular Formula	C4H3IS	[1] [2] [3] [4] [5]
Molecular Weight	210.04 g/mol	[1] [3] [5]
Alternate Names	2-Thienyl iodide, α -Iodothiophene	[3] [4]

Experimental Protocols

Detailed experimental procedures are critical for reproducibility and advancing research. Below are methodologies for key reactions involving **2-Iodothiophene**.

Suzuki Coupling Reaction for the Synthesis of 2-Arylthiophenes

This protocol outlines a standard palladium-catalyzed Suzuki coupling reaction, a fundamental method for forming carbon-carbon bonds.

- Materials:

- **2-Iodothiophene**
- Arylboronic acid
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)
- Potassium carbonate (K₂CO₃)
- Toluene
- Water

- Procedure:

- In a round-bottom flask, dissolve **2-Iodothiophene** (1.0 equivalent) and the arylboronic acid (1.2 equivalents) in a 4:1 mixture of toluene and water.
- Add potassium carbonate (2.0 equivalents) to the mixture.
- De-gas the mixture by bubbling nitrogen through it for 15 minutes.
- Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.
- Heat the mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

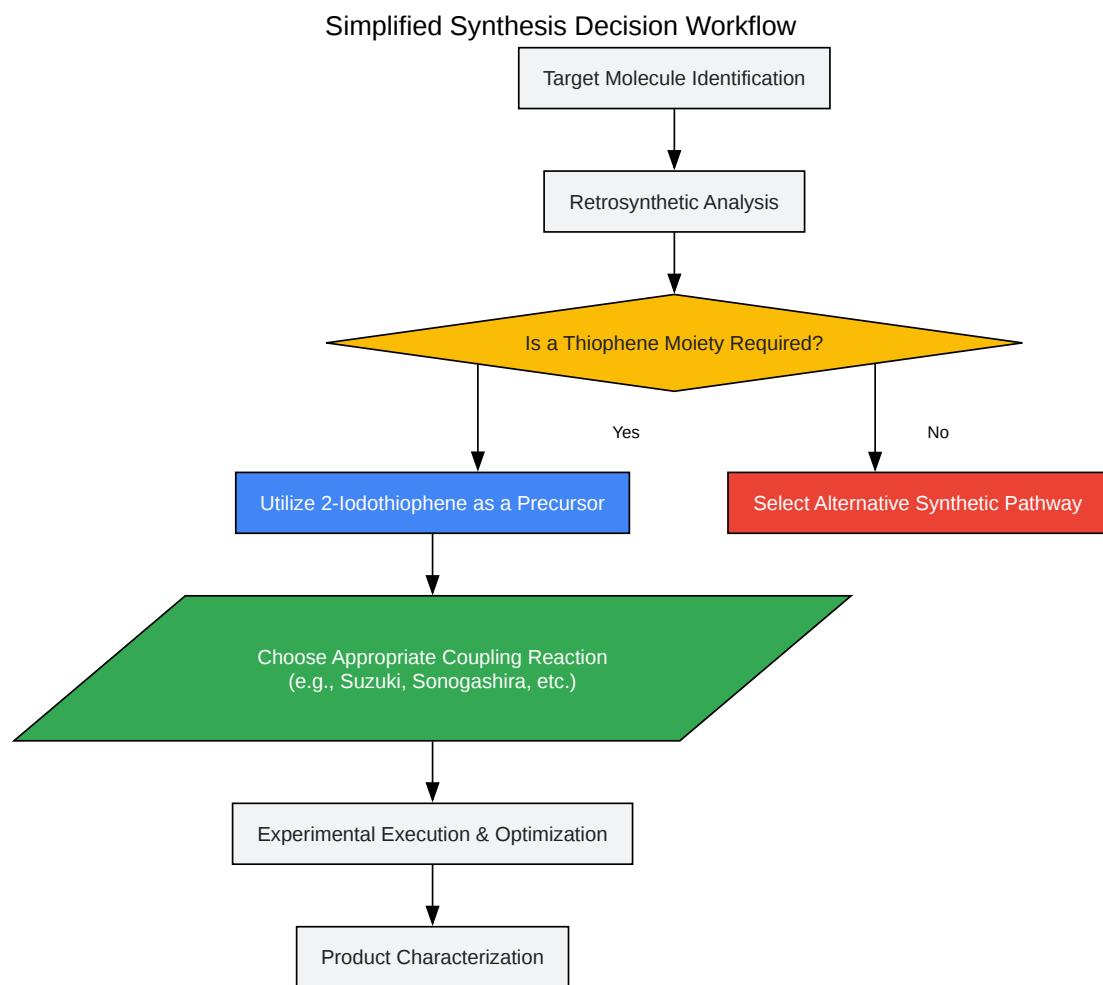
- Purify the crude product by column chromatography on silica gel to yield the desired 2-arylthiophene.

Sonogashira Coupling for the Synthesis of 2-Alkynylthiophenes

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.

- Materials:

- **2-Iodothiophene**
- Terminal alkyne
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Triethylamine (Et_3N)
- Tetrahydrofuran (THF)


- Procedure:

- To a solution of **2-Iodothiophene** (1.0 equivalent) and the terminal alkyne (1.5 equivalents) in a mixture of THF and triethylamine (2:1), add bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents) and copper(I) iodide (0.05 equivalents).
- Stir the reaction mixture at room temperature under a nitrogen atmosphere for 8-12 hours.
- Monitor the reaction by TLC.
- After completion, filter the reaction mixture through a pad of celite and wash with THF.
- Concentrate the filtrate under reduced pressure.

- Purify the residue by column chromatography on silica gel to obtain the 2-alkynylthiophene product.

Logical Workflow for Synthesis Planning

The selection of a synthetic route is a critical decision in chemical research. The following diagram illustrates a simplified decision-making process for utilizing **2-Iodothiophene** in a synthesis campaign.

[Click to download full resolution via product page](#)

Caption: Decision workflow for using **2-Iodothiophene** in synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. chembk.com [chembk.com]
- 3. 2-Iodothiophene(3437-95-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Thiophene, 2-ido- [webbook.nist.gov]
- 5. 2-Iodothiophene | C4H3IS | CID 18921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Overview of 2-Iodothiophene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b115884#2-iodothiophene-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com